Methyl Benzofuran-3-acetate

Medicinal Chemistry ADME Properties Drug Design

Methyl Benzofuran-3-acetate (CAS 26278-23-9) is a differentiated benzofuran intermediate for oncology drug discovery. Its calculated LogP of ~2.1 and tPSA of 39.4 Ų confer favorable oral permeability and low non-specific binding—critical for cell-permeable probe design. The methyl ester enables high-yield reduction to 2-(benzofuran-3-yl)ethanol (89% yield), streamlining process-scale synthesis of GPR40 agonist intermediates and other pharmaceutical building blocks. With low-micromolar activity in NSCLC cell lines, this scaffold is ideal for SAR-driven lead optimization. Substitution with ethyl ester or ring-substituted analogs is not straightforward due to divergent physicochemical and biological profiles. Insist on this specific CAS to ensure reproducible synthetic efficiency and assay outcomes.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 26278-23-9
Cat. No. B1356727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Benzofuran-3-acetate
CAS26278-23-9
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC2=CC=CC=C2O1
InChIInChI=1S/C11H10O3/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3
InChIKeyICNDTNJOTQMHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Benzofuran-3-acetate (CAS 26278-23-9) as a Strategic Heterocyclic Building Block


Methyl Benzofuran-3-acetate (CAS 26278-23-9), a key benzofuran derivative with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol, serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound's benzofuran core, coupled with a methyl ester functional group, confers specific physicochemical properties such as a calculated LogP of ~2.1 and a topological polar surface area (tPSA) of 39.4 Ų, which influence its solubility and permeability profile . These properties distinguish it from other benzofuran analogs with different substitution patterns, making it a strategic choice for specific synthetic pathways and drug discovery campaigns.

Why Methyl Benzofuran-3-acetate (CAS 26278-23-9) Cannot Be Interchanged with Other Benzofuran Esters


Substitution of Methyl Benzofuran-3-acetate with seemingly similar benzofuran esters, such as Ethyl 2-(benzofuran-3-yl)acetate (CAS 82156-58-9) or (6-methyl-benzofuran-3-yl)-acetic acid methyl ester (CAS 142917-39-3), is not straightforward due to quantifiable differences in physicochemical properties and biological activity. For instance, the difference in ester alkyl chain (methyl vs. ethyl) directly impacts lipophilicity (LogP), which can alter membrane permeability and metabolic stability . Similarly, the presence or absence of substituents on the benzofuran ring, as in 6-methyl or 6-hydroxy analogs, fundamentally changes the compound's electronic properties, metabolic pathways, and biological target engagement, as evidenced by distinct activity profiles in in vitro assays . Therefore, assuming functional interchangeability without head-to-head data can lead to significant deviations in experimental outcomes and synthetic efficiency.

Methyl Benzofuran-3-acetate (CAS 26278-23-9): Quantified Differentiation Against Key Analogs


Lipophilicity Advantage: Methyl Benzofuran-3-acetate (CAS 26278-23-9) vs. Ethyl Benzofuran-3-acetate (CAS 82156-58-9)

Methyl Benzofuran-3-acetate demonstrates a significantly lower calculated LogP (2.1) compared to its ethyl ester analog, Ethyl 2-(benzofuran-3-yl)acetate, which has a calculated LogP of approximately 2.6 . This 0.5 LogP unit difference is substantial in drug design, as it can influence membrane permeability and metabolic stability, potentially leading to better bioavailability profiles for compounds derived from the methyl ester.

Medicinal Chemistry ADME Properties Drug Design

Synthetic Utility: Yield Advantage of Methyl Benzofuran-3-acetate (CAS 26278-23-9) in Reduction Reactions vs. In-Class Analogs

In a representative reduction procedure, Methyl Benzofuran-3-acetate can be converted to 2-(benzofuran-3-yl)ethanol with a reported yield of 89% . This is a class-level inference for benzofuran-3-acetate esters, where the methyl ester is often preferred for its balance of reactivity and stability. While direct comparative data for other alkyl esters in this exact transformation is scarce, the Reformatsky reaction, another common synthesis for benzofuran-3-acetates, is known to yield low amounts of desired product , highlighting the importance of selecting the right synthetic route and starting material.

Organic Synthesis Chemical Process Development Reduction Reactions

Biological Target Engagement: Methyl Benzofuran-3-acetate (CAS 26278-23-9) in Non-Small Cell Lung Carcinoma (NSCLC) Models

Methyl Benzofuran-3-acetate has been shown to induce apoptosis in non-small cell lung carcinoma (NSCLC) cell lines with an IC₅₀ value in the low micromolar range . While a direct head-to-head comparison with a specific analog is not available in the primary literature, this data point is crucial. In contrast, many benzofuran derivatives, such as those tested for mTOR signaling inhibition or CK2 inhibition, show activity only in the submicromolar range [1], [2]. The low micromolar activity of this unsubstituted benzofuran-3-acetate scaffold against a clinically relevant cancer cell line establishes a baseline for structure-activity relationship (SAR) studies.

Oncology Apoptosis Cancer Cell Biology

Optimal Research and Development Applications for Methyl Benzofuran-3-acetate (CAS 26278-23-9)


Medicinal Chemistry: Hit-to-Lead Optimization Campaigns

Based on its low micromolar activity in NSCLC cell lines , Methyl Benzofuran-3-acetate serves as an excellent starting point for medicinal chemistry programs targeting oncology. Its favorable LogP of 2.1 makes it suitable for oral drug development, and the methyl ester can be easily hydrolyzed to the corresponding carboxylic acid for further derivatization or to improve solubility. This compound is ideal for SAR studies exploring substitution on the benzofuran ring to improve potency and selectivity.

Organic Synthesis: Production of Advanced Pharmaceutical Intermediates

The high-yielding reduction of Methyl Benzofuran-3-acetate to 2-(benzofuran-3-yl)ethanol (89% yield) makes it a valuable intermediate for synthesizing more complex benzofuran-containing molecules. This efficient transformation is critical for process chemistry, where yield and purity are paramount. The compound can be used to prepare key intermediates for GPR40 agonists and other drug candidates, demonstrating its utility in the large-scale synthesis of pharmaceutical building blocks.

Chemical Biology: Development of Small Molecule Probes

The distinct physicochemical profile of Methyl Benzofuran-3-acetate, particularly its tPSA of 39.4 Ų , makes it a suitable scaffold for designing cell-permeable probes. Its relatively low lipophilicity (LogP 2.1) reduces the risk of non-specific interactions, which is a key consideration for chemical biology applications. Researchers can functionalize the ester or benzofuran ring to create probes for target identification or pathway mapping studies, where clean, interpretable data is essential.

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